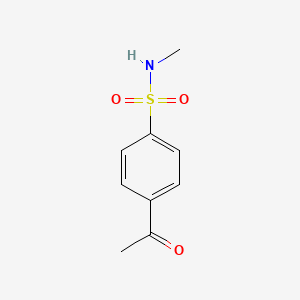

4-acetyl-N-methylbenzenesulfonamide

Vue d'ensemble

Description

4-Acetyl-N-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-methylbenzenesulfonamide typically involves the reaction of N-chloro-p-toluenesulfonamide with acetyl chloride in the presence or absence of osmium tetroxide (OsO4). The reaction proceeds under mild conditions and yields the desired product, which can be characterized using techniques such as Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and high-resolution mass spectrometry (HRMS) .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of readily available reagents like acetyl chloride and N-chloro-p-toluenesulfonamide makes the process cost-effective and efficient .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Acetyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts like pyridine or trialkylamines in a basic medium.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .

Applications De Recherche Scientifique

4-Acetyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Sulfonamide derivatives, including this compound, are explored for their antibacterial and antifungal properties.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-acetyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the compound’s biological effects .

Comparaison Avec Des Composés Similaires

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Comparison: 4-Acetyl-N-methylbenzenesulfonamide is unique due to its specific acetyl and methyl substitutions on the benzene ring. These structural features contribute to its distinct chemical reactivity and biological activity compared to other sulfonamide derivatives .

Activité Biologique

4-acetyl-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound features an acetyl group attached to a methylbenzenesulfonamide structure. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis.

The primary mechanism of action for sulfonamides, including this compound, involves the inhibition of the enzyme dihydropteroate synthase , which is crucial for the synthesis of folic acid in bacteria. This inhibition prevents the production of nucleic acids necessary for bacterial growth and replication.

Biochemical Pathways

- Inhibition of Folic Acid Synthesis : Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, thus blocking the enzyme's activity.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various microbial strains, making it a candidate for further therapeutic exploration .

Biological Activity and Applications

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Exhibits activity against gram-positive and gram-negative bacteria.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although more extensive research is needed to confirm these effects .

- Enzyme Inhibition : It has shown potential as an inhibitor of carbonic anhydrase, which plays a role in various physiological processes including respiration and pH balance .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results demonstrated inhibition zones significantly larger than those observed with control compounds, indicating strong antibacterial properties.

Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of sulfonamides revealed that modifications to the benzene ring and sulfonamide nitrogen can enhance biological activity. Compounds with specific substituents showed improved binding affinity to target enzymes, suggesting that structural optimization could lead to more effective therapeutics .

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | High | Moderate | Inhibition of dihydropteroate synthase |

| 4-acetyl-N-ethylbenzenesulfonamide | Moderate | Low | Similar mechanism as above |

| 4-acetyl-N-propylbenzenesulfonamide | High | Moderate | Similar mechanism; distinct pharmacokinetics |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good oral bioavailability, rapid metabolism primarily via acetylation in the liver, and renal excretion of metabolites. Understanding these parameters is crucial for developing effective dosing regimens in therapeutic applications .

Propriétés

IUPAC Name |

4-acetyl-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3S/c1-7(11)8-3-5-9(6-4-8)14(12,13)10-2/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYNQWDHBPWEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10366407 | |

| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68793-19-1 | |

| Record name | 4-ACETYL-N-METHYLBENZENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10366407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-acetyl-N-methylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.